7,3'-Dimethoxyflavone
CAS No.: 6802-49-9
Cat. No.: VC21341637
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6802-49-9 |
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Molecular Formula | C17H14O4 |
Molecular Weight | 282.29 g/mol |
IUPAC Name | 7-methoxy-2-(3-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)16-10-15(18)14-7-6-13(20-2)9-17(14)21-16/h3-10H,1-2H3 |
Standard InChI Key | GUHXVSRRBMHSSC-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)OC |
Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)OC |
Chemical Structure and Properties
7,3'-Dimethoxyflavone belongs to the flavone subclass of flavonoids, which are polyphenolic compounds widely distributed in plants. Its chemical structure features a flavone backbone with methoxy groups (-OCH3) at positions 7 and 3'. The systematic IUPAC name is 7-methoxy-2-(3-methoxyphenyl)chromen-4-one, with a molecular formula of C17H14O4 and molecular weight of 282.29 g/mol.
The compound's structure consists of three rings: two benzene rings (A and B) connected by a heterocyclic pyran ring (C). The specific positioning of methoxy groups at the 7 and 3' positions gives this compound its unique chemical identity and influences its biological activities.
Physical and Chemical Characteristics
Table 1: Physical and Chemical Properties of 7,3'-Dimethoxyflavone
Property | Description |
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Molecular Formula | C17H14O4 |
Molecular Weight | 282.29 g/mol |
CAS Number | 6802-49-9 |
IUPAC Name | 7-methoxy-2-(3-methoxyphenyl)chromen-4-one |
Physical Appearance | Crystalline solid |
Solubility | Soluble in organic solvents; limited water solubility |
Chemical Reactivity | Undergoes oxidation, reduction, and substitution reactions |
The presence of methoxy groups significantly impacts the compound's lipophilicity and membrane permeability, which in turn affects its bioavailability and interaction with cellular targets. These structural characteristics are crucial determinants of its biological activity profile.
Synthesis and Preparation Methods
The synthesis of 7,3'-Dimethoxyflavone can be achieved through several synthetic routes, each with distinct advantages and limitations. Understanding these methods is essential for researchers interested in producing this compound for further study.
Common Synthetic Approaches
Several methodologies have been developed for the synthesis of 7,3'-Dimethoxyflavone:
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Baker-Venkataraman rearrangement: This classic approach involves the acylation of 2-hydroxyacetophenone derivatives with suitable benzoyl chlorides, followed by base-catalyzed cyclization.
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Chalcone route: This method utilizes chalcone intermediates formed by the condensation of appropriately substituted acetophenones and benzaldehydes, followed by oxidative cyclization.
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Direct methylation: Starting from hydroxyflavones and employing methylating reagents such as methyl iodide in the presence of a base.
These synthetic approaches allow researchers to produce 7,3'-Dimethoxyflavone with varying degrees of efficiency and purity for experimental studies.
Biological Activities
7,3'-Dimethoxyflavone exhibits several biological activities that make it a compound of interest for pharmaceutical research. Though research on this specific compound is somewhat limited, studies on structurally related flavonoids provide valuable insights into its potential activities.
Anticancer Properties
Flavonoids like 7,3'-Dimethoxyflavone have demonstrated potential anticancer effects. Research on related compounds such as 5,7,3'-trihydroxy-3,4'-dimethoxyflavone has shown significant cytotoxicity against cancer cell lines, particularly leukemia cells . These effects involve several mechanisms:
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Induction of cell cycle arrest at the G2-M phase
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Activation of apoptotic pathways through caspase-dependent mechanisms
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Disruption of mitochondrial function leading to cytochrome c release
The structural similarity between 7,3'-Dimethoxyflavone and these better-studied flavonoids suggests it may share some of these anticancer properties, though the specific substitution pattern would likely influence potency and selectivity.
Antioxidant Activity
Like many flavonoids, 7,3'-Dimethoxyflavone may possess antioxidant properties, though the presence of methoxy groups rather than hydroxyl groups at key positions may result in different antioxidant capacity compared to other flavonoids. Potential antioxidant mechanisms include:
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Free radical scavenging
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Inhibition of pro-oxidant enzymes
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Metal ion chelation
Anti-inflammatory Effects
7,3'-Dimethoxyflavone may exhibit anti-inflammatory properties through various mechanisms:
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Inhibition of pro-inflammatory cytokine production
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Reduction of inflammatory enzyme activity (e.g., cyclooxygenase-2)
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Modulation of inflammatory signaling pathways
Mechanism of Action
The biological effects of 7,3'-Dimethoxyflavone can be attributed to various molecular mechanisms of action, many of which are common to flavonoids but may be influenced by its specific substitution pattern.
Interaction with Cellular Signaling Pathways
Research on related flavonoids indicates that compounds like 7,3'-Dimethoxyflavone can modulate various cellular signaling pathways:
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Mitogen-Activated Protein Kinase (MAPK) Pathways: Studies on 5,7,3'-trihydroxy-3,4'-dimethoxyflavone have shown that it induces the phosphorylation of members of the MAPK family. The cytotoxic effects were attenuated by inhibition of c-jun N-terminal kinases/stress-activated protein kinases (JNK/SAPK) and extracellular signal-regulated kinases (ERK) 1/2 .
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Apoptotic Pathways: Flavonoids can influence both intrinsic (mitochondrial) and extrinsic apoptotic pathways. Research has shown that related flavonoids induce apoptosis through caspase-dependent mechanisms involving cytochrome c release, processing of multiple caspases (caspase-3, -6, -7, and -9), and cleavage of poly(ADP-ribose) polymerase .
Structure-Activity Relationship
The specific positions of methoxy groups in 7,3'-Dimethoxyflavone influence its biological activities:
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The methoxy group at position 7 affects the electronic properties of the A ring, potentially influencing its interaction with cellular targets.
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The methoxy group at position 3' on the B ring can affect the compound's ability to interact with specific proteins and receptors.
Table 3: Influence of Structural Features on Biological Activities
Structural Feature | Potential Influence on Activity |
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Methoxy group at position 7 | Affects A ring electron density; may enhance lipophilicity |
Methoxy group at position 3' | Modifies B ring properties; influences receptor binding |
Absence of hydroxyl groups | May reduce direct antioxidant capacity compared to hydroxylated flavonoids |
Basic flavone structure | Provides the core scaffold for bioactivity |
Comparison with Related Flavonoids
Comparing 7,3'-Dimethoxyflavone with structurally related flavonoids provides valuable insights into structure-activity relationships and helps contextualize its biological properties.
Structural Analogs and Their Activities
Table 4: Comparison of 7,3'-Dimethoxyflavone with Related Flavonoids
The comparison highlights how subtle differences in substitution patterns can significantly impact biological activities. The presence of hydroxyl groups generally enhances antioxidant capacity, while methoxy groups may improve lipophilicity and affect interaction with specific biological targets.
Research Applications
7,3'-Dimethoxyflavone has several potential applications in research and therapeutic development.
As a Research Tool
The compound can serve as:
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A chemical probe for studying flavonoid-protein interactions
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A reference compound in structure-activity relationship studies
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A model for investigating the impact of methoxylation on flavonoid bioactivity
Future Research Directions
Several promising areas for future research on 7,3'-Dimethoxyflavone include:
Expanded Biological Evaluation
More comprehensive studies are needed to fully characterize the biological profile of 7,3'-Dimethoxyflavone:
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Systematic screening against diverse cancer cell lines to determine selectivity
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Evaluation using multiple antioxidant assay systems to establish its antioxidant capacity
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Assessment of anti-inflammatory effects in various experimental models
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Investigation of potential neuroprotective properties
Mechanistic Studies
Detailed investigation of molecular mechanisms:
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Identification of specific protein targets and binding sites
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Elucidation of structure-activity relationships through computational modeling
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Investigation of effects on gene expression and protein phosphorylation
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Determination of pharmacokinetic properties and metabolism
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